An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Core Properties and Structure
An In-depth Technical Guide to 2,4,6-Trichloropyrimidine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloropyrimidine is a pivotal heterocyclic compound widely utilized as a versatile building block in organic synthesis.[1] Its structure, characterized by a pyrimidine (B1678525) ring substituted with three chlorine atoms, imparts a high degree of reactivity, making it an essential intermediate in the production of a wide array of high-value chemicals.[1] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to 2,4,6-trichloropyrimidine, serving as a critical resource for professionals in research and development, particularly within the pharmaceutical and agrochemical industries.[2]
Core Properties
The physicochemical properties of 2,4,6-trichloropyrimidine are well-documented, and a summary of these key characteristics is presented below for ease of reference. This data is essential for its handling, application in synthesis, and for safety considerations.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄HCl₃N₂ | [3][4][5][6] |
| Molecular Weight | 183.42 g/mol | [3][5][6] |
| CAS Number | 3764-01-0 | [4][5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid after melting. | [2][3][4] |
| Melting Point | 21-25 °C | [2][3][7] |
| Boiling Point | 210-215 °C | [2][3][7] |
| Density | 1.595 g/mL at 20 °C | [3][7] |
| Refractive Index | n20/D 1.57 | [2][3][7] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) and ethyl acetate. | [3][4] |
| Flash Point | >112 °C (>233.6 °F) | [8] |
Spectroscopic and Other Identifiers
| Identifier | Value | Source |
| InChI | 1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | [6][7] |
| SMILES | Clc1cc(Cl)nc(Cl)n1 | [7] |
| Purity (Typical) | ≥97% | [2][7] |
Molecular Structure
The molecular structure of 2,4,6-trichloropyrimidine consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1] Three chlorine atoms are substituted at the 2, 4, and 6 positions of this ring.[4] These electron-withdrawing chlorine atoms render the pyrimidine ring electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution reactions.[1] The reactivity order for nucleophilic substitution is generally C4(6) > C2.[1]
Caption: Molecular structure of 2,4,6-trichloropyrimidine.
Experimental Protocols
Synthesis of 2,4,6-Trichloropyrimidine
A common and established method for the synthesis of 2,4,6-trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl₃), often in the presence of a catalyst such as N,N-dimethylaniline or N-methylpyrrolidone.[9][10]
Objective: To synthesize 2,4,6-trichloropyrimidine from barbituric acid.
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chlorine (Cl₂)
-
N-methylpyrrolidone (catalyst)
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge a reaction flask with phosphorus oxychloride (e.g., 3500 kg, 23.2 mol) and add barbituric acid (e.g., 512 g, 4 mol) and N-methylpyrrolidone (e.g., 10 g).[11]
-
Heat the mixture to approximately 75 ± 5 °C and maintain with stirring for several hours (e.g., 7 hours).[11]
-
Simultaneously add phosphorus trichloride (e.g., 1650 g, 12.0 mol) and introduce chlorine gas (e.g., 840 g, 11.8 mol) into the reaction mixture.[11] The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.[3]
-
Upon completion of the reaction, remove the excess phosphorus trichloride and phosphorus oxychloride by distillation.[3]
-
The final product, 2,4,6-trichloropyrimidine, is then isolated by distillation under reduced pressure.[3][11]
-
The purity of the obtained product can be confirmed by Gas Chromatography (GC) assay.[3]
Caption: General workflow for the synthesis of 2,4,6-trichloropyrimidine.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum of 2,4,6-trichloropyrimidine is simple, showing a single signal for the proton at the C5 position.[1] A reported spectrum shows this as a singlet at δ = 7.45 ppm.[1]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule.
2. Infrared (IR) Spectroscopy
-
IR spectroscopy can be used to identify the functional groups and the overall structure of the molecule. The infrared absorption spectrum of 2,4,6-trichloropyrimidine has been recorded in the 4000-400 cm⁻¹ region.[12] Key vibrational modes, such as ring stretching and bending, can be assigned based on the spectrum.[12]
3. Mass Spectrometry (MS)
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides mass spectrum data for 2,4,6-trichloropyrimidine, which can be used for its identification.[13]
Applications in Drug Development and Agrochemicals
2,4,6-Trichloropyrimidine is not typically an active ingredient itself but serves as a crucial intermediate in the synthesis of various biologically active molecules.
-
Pharmaceuticals: It is a building block in the synthesis of antiviral and anticancer agents.[2] Its reactive chlorine atoms allow for sequential nucleophilic substitution, enabling the construction of complex, multi-substituted pyrimidine derivatives with therapeutic potential.[1]
-
Agrochemicals: The compound is extensively used in the development of herbicides and fungicides.[2][4] Its structure allows for modifications that can tune the biological activity to target specific pests or weeds effectively.[2]
-
Reactive Dyes: It is also an important intermediate in the preparation of reactive dyes.[9][14]
Safety and Handling
2,4,6-Trichloropyrimidine is classified as harmful and an irritant.[15]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory system irritation.[16]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][17] Avoid generating dust and minimize contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[8] Recommended long-term storage is at 2-8°C.[2][17]
In case of exposure, immediate medical attention is advised. For skin or eye contact, flush with plenty of water for at least 15 minutes.[8] If inhaled, move to fresh air.[8]
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4,6-Trichloropyrimidine | 3764-01-0 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trichloropyrimidine 97 3764-01-0 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 11. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 14. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 15. 2,4,6-Trichloropyrimidine, 97% 3764-01-0 India [ottokemi.com]
- 16. 3764-01-0 Cas No. | 2,4,6-Trichloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 17. aksci.com [aksci.com]
